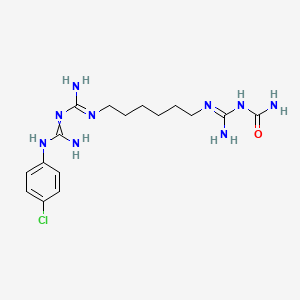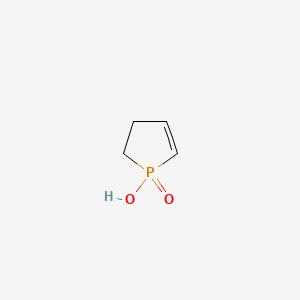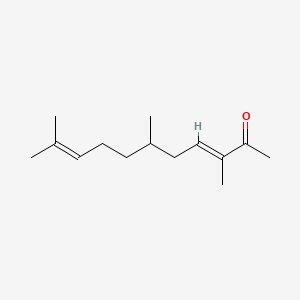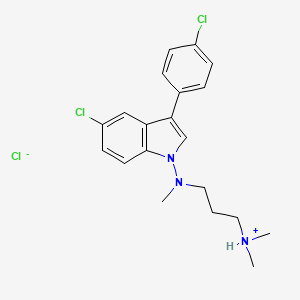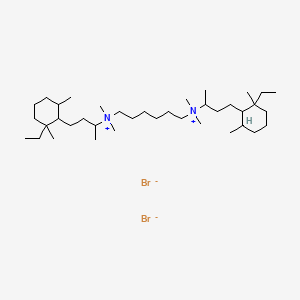
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) is a complex organic compound with a unique structure. It is characterized by the presence of multiple cyclohexyl groups and ammonium ions, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) typically involves multiple steps. The process begins with the preparation of the cyclohexyl intermediates, followed by the introduction of the ammonium groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dichloride): Similar in structure but with chloride ions instead of bromide.
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, diiodide): Contains iodide ions instead of bromide.
Uniqueness
The uniqueness of ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) lies in its specific combination of functional groups and the presence of bromide ions. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
66967-69-9 |
|---|---|
Molecular Formula |
C38H78Br2N2 |
Molecular Weight |
722.8 g/mol |
IUPAC Name |
4-(2-ethyl-2,6-dimethylcyclohexyl)butan-2-yl-[6-[4-(2-ethyl-2,6-dimethylcyclohexyl)butan-2-yl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C38H78N2.2BrH/c1-13-37(7)27-19-21-31(3)35(37)25-23-33(5)39(9,10)29-17-15-16-18-30-40(11,12)34(6)24-26-36-32(4)22-20-28-38(36,8)14-2;;/h31-36H,13-30H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
BELGWIWNSQDBHA-UHFFFAOYSA-L |
Canonical SMILES |
CCC1(CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)CC)C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


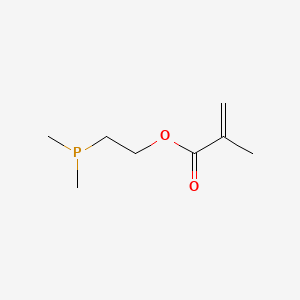

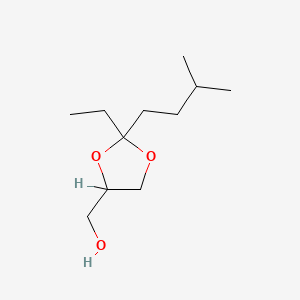

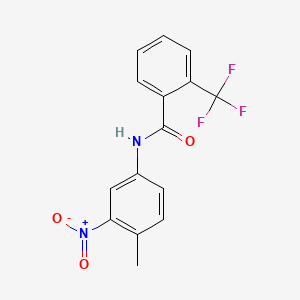
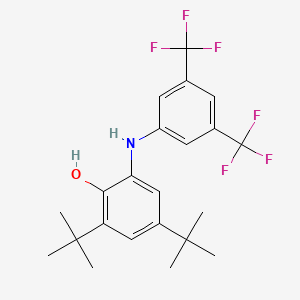
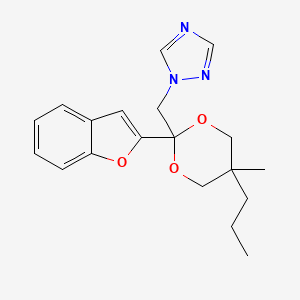
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)
